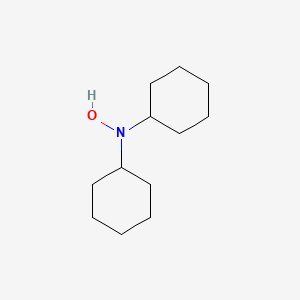

Cyclohexanamine, N-cyclohexyl-N-hydroxy-

Description

Nomenclature and Chemical Identity of Cyclohexanamine, N-cyclohexyl-N-hydroxy-

The systematic naming and identification of a chemical compound are crucial for unambiguous communication in the scientific community. The following subsections detail the nomenclature and identifiers for N,N-dicyclohexylhydroxylamine.

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds. The preferred IUPAC name for this compound is N,N-dicyclohexylhydroxylamine . nih.gov This name clearly indicates the presence of two cyclohexyl groups ("dicyclohexyl") attached to the nitrogen atom of a hydroxylamine (B1172632) (-hydroxylamine) functional group. nih.gov

In addition to its preferred IUPAC name, this compound is also known by other systematic and common names. These synonyms include Cyclohexanamine, N-cyclohexyl-N-hydroxy- and N-Cyclohexyl-N-hydroxycyclohexanamine . nih.gov These alternative names are also found in various chemical databases and literature.

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for N,N-dicyclohexylhydroxylamine is 19627-68-0 . nih.gov This number provides a reliable and internationally recognized way to identify the compound in databases and regulatory lists. nih.gov

Compound Information Table

| Identifier | Value |

| Preferred IUPAC Name | N,N-dicyclohexylhydroxylamine |

| Synonyms | Cyclohexanamine, N-cyclohexyl-N-hydroxy-; N-Cyclohexyl-N-hydroxycyclohexanamine |

| CAS Registry Number | 19627-68-0 |

| Molecular Formula | C12H23NO |

| Molecular Weight | 197.32 g/mol |

Direct Oxidation of Secondary Amines

Direct oxidation stands as a prominent and straightforward route for the preparation of N,N-disubstituted hydroxylamines. This method circumvents the need for multi-step synthetic sequences, offering a more direct pathway from readily available secondary amines. The success of this approach hinges on the selection of an appropriate oxidizing agent that is potent enough to oxidize the nitrogen atom yet selective enough to avoid over-oxidation to nitrones or other byproducts.

Dioxiranes, particularly dimethyldioxirane (B1199080) (DMD), have emerged as highly effective reagents for the N-hydroxylation of secondary amines. google.comwikipedia.org These cyclic three-membered ring peroxides are powerful yet selective oxidizing agents, capable of functioning under mild, neutral conditions. iupac.orgwikipedia.org The oxygen transfer from the dioxirane (B86890) to the amine nitrogen is typically clean and high-yielding. google.com

The synthesis of N,N-dicyclohexylhydroxylamine can be effectively accomplished using a solution of dimethyldioxirane (DMD) in acetone (B3395972). google.com The reaction involves the direct transfer of an oxygen atom from DMD to the nitrogen atom of N,N-dicyclohexylamine. google.com This process is notable for its simplicity and high efficiency, providing the desired hydroxylamine in a single step with a reported yield of 82.6%. google.com A key advantage of this method is that the DMD reagent is converted into acetone, which is often the solvent for the reaction, simplifying the workup and purification process. google.com

Table 1: Synthesis of N,N-Dicyclohexylhydroxylamine via DMD Oxidation

| Reactant | Oxidizing Agent | Solvent | Yield |

|---|---|---|---|

| N,N-Dicyclohexylamine | Dimethyldioxirane (DMD) | Acetone | 82.6% google.com |

The utility of dimethyldioxirane is not limited to the synthesis of N,N-dicyclohexylhydroxylamine. The method demonstrates broad applicability and can be used with a wide variety of secondary amines, including aliphatic, aromatic, and other cyclic and heterocyclic structures. google.com This versatility makes dioxirane-mediated hydroxylation a valuable tool for creating a diverse range of hydroxylamines. google.com The reaction's success with various cyclic amines highlights its robustness for generating sterically hindered hydroxylamines, which can be challenging to synthesize using other methods. iupac.org

The oxidation of N,N-dicyclohexylamine with DMD is conducted under mild conditions. google.com The reaction is typically carried out by adding a solution of DMD in acetone to a cold, stirred solution of the amine, also in acetone. google.com An ice bath is used to maintain a low temperature, and the reaction mixture is stirred for a short period, often around ten minutes. google.com

After the reaction is complete, the workup is straightforward. The solution is dried with a desiccant such as sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure (in vacuo) to yield the crude product as a colorless crystalline solid. google.com Final purification is achieved through flash chromatography on silica (B1680970) gel, using a mixture of ethyl acetate (B1210297) and petroleum ether as the eluent, which results in a white crystalline solid product. google.com DMD solutions are typically prepared by the reaction of acetone with Oxone and are used as dilute solutions (~0.1 M) due to the reagent's instability in pure form. wikipedia.org

Alternative methods for the oxidation of secondary amines involve the use of peroxide-based reagents, often in conjunction with a catalyst. These systems offer a different approach to N-hydroxylation and can be advantageous in certain contexts, particularly regarding the availability and handling of the oxidant.

More recently, methods utilizing hydrogen peroxide as the terminal oxidant have been developed for the oxidation of secondary amines. orgsyn.org Urea-hydrogen peroxide (UHP), a stable and easy-to-handle solid source of hydrogen peroxide, can be employed for this transformation. orgsyn.org The reaction is catalyzed by methyltrioxorhenium (MTO), which forms catalytically active rhenium peroxo complexes in the presence of UHP. orgsyn.org This system has been shown to oxidize secondary amines, such as dibenzylamine, with the N,N-disubstituted hydroxylamine being an intermediate product in the formation of the corresponding nitrone. orgsyn.org While this method often proceeds to the nitrone, careful control of reaction conditions could potentially allow for the isolation of the intermediate hydroxylamine. This catalytic approach represents an alternative to stoichiometric oxidants like DMD. orgsyn.org

Table 2: Reagents for Catalytic Oxidation of Secondary Amines

| Function | Reagent |

|---|---|

| Substrate | Secondary Amine (e.g., Dibenzylamine) orgsyn.org |

| Oxidant | Urea-Hydrogen Peroxide (UHP) orgsyn.org |

| Catalyst | Methyltrioxorhenium (MTO) orgsyn.org |

| Solvent | Methanol orgsyn.org |

Synthetic Methodologies for Cyclohexanamine, N-cyclohexyl-N-hydroxy-

The synthesis of Cyclohexanamine, N-cyclohexyl-N-hydroxy-, also known as N,N-dicyclohexylhydroxylamine, can be approached through various oxidative strategies targeting the corresponding secondary amine, dicyclohexylamine (B1670486). This article explores specific methodologies, including solvent and stoichiometric considerations, and isolation techniques, as well as analogous studies on peroxynitrite-mediated hydroxylation of secondary amines which provide insights into alternative synthetic pathways.

2 Oxidative Synthesis from Dicyclohexylamine

The direct oxidation of secondary amines like dicyclohexylamine presents a primary route to obtaining N,N-dicyclohexylhydroxylamine. Recent advancements have focused on developing efficient and selective methods using readily available oxidants.

2 Solvent and Stoichiometry Considerations (e.g., Trifluoroethanol, Hexafluoroacetone)

The choice of solvent and control of stoichiometry are critical in the direct oxidation of secondary amines to hydroxylamines. Two notable methods involve the use of 2,2,2-trifluoroethanol (B45653) (TFE) and hexafluoroacetone (B58046). nih.gov

One approach utilizes urea-hydrogen peroxide (UHP) as the oxidant in TFE as the solvent. nih.gov This method often requires a significant excess of the starting amine to achieve good selectivity for the hydroxylamine product. The use of a large excess of the amine helps to minimize over-oxidation to nitrones.

A second, complementary method employs hexafluoroacetone as an additive, which allows for a 1:1 stoichiometry between the oxidant and the secondary amine. nih.gov This improves the atom economy of the reaction and simplifies purification.

| Method | Key Reagent/Solvent | Amine:Oxidant Stoichiometry | Key Feature |

| Method 1 | 2,2,2-Trifluoroethanol (TFE) | Large excess of amine | Selective salt formation for isolation |

| Method 2 | Hexafluoroacetone | 1:1 | Improved atom economy |

3 Selective Salt Formation for Isolation

A key challenge in the synthesis of N,N-dialkylhydroxylamines is their purification and isolation from the reaction mixture, which often contains unreacted starting amine and other byproducts. One effective strategy is the selective formation of salts. By carefully choosing the acid for salt formation, it is possible to selectively precipitate the hydroxylamine product, leaving the unreacted secondary amine in solution. nih.gov This technique is particularly useful in methods where an excess of the starting amine is used, facilitating the recovery of the valuable unreacted material. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N,N-dicyclohexylhydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12,14H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZCGGNOVCUAQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541504 | |

| Record name | N-Cyclohexyl-N-hydroxycyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19627-68-0 | |

| Record name | N-Cyclohexyl-N-hydroxycyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Dicyclohexylhydroxylamines

3 Peroxynitrite-Mediated Hydroxylation (from analogous studies on secondary amines)

Studies on the reaction of secondary amines with peroxynitrite (ONOO⁻) offer insights into alternative hydroxylation methods. Peroxynitrite is a potent oxidizing agent, and its reactions with amines have been investigated, revealing pathways to N-hydroxylamine formation. researchgate.netnih.govacs.org

1 Nonradical Pathways of N-Hydroxylamine Formation

Research on the reaction between peroxynitrite and secondary amines, such as morpholine, indicates that the formation of N-hydroxylamine can be a predominant pathway, particularly in the absence of carbon dioxide. researchgate.netnih.govacs.org It is proposed that the N-hydroxylamine product is primarily generated through a nonradical, two-electron oxidation pathway. nih.gov In this mechanism, the hydroxylation is thought to occur via the action of peroxynitrous acid (ONOOH). researchgate.netnih.govacs.org

2 Influence of Reaction Modulators (e.g., Carbon Dioxide)

The presence of reaction modulators, such as carbon dioxide (CO₂), can significantly influence the outcome of peroxynitrite-mediated reactions with secondary amines. The presence of CO₂ has been shown to inhibit the hydroxylation of amines by peroxynitrite. nih.gov This inhibition is attributed to the rapid reaction of peroxynitrite with CO₂ to form a nitrosoperoxycarbonate adduct (ONOOCO₂⁻), which diverts the peroxynitrite away from the hydroxylation pathway. researchgate.netnih.govacs.org

Interestingly, while CO₂ inhibits hydroxylation, it can have a dual effect on other reaction pathways, such as nitration and nitrosation, sometimes catalyzing and other times inhibiting these processes. nih.gov Furthermore, amines can react with CO₂ to form an inert amine carbamate (B1207046) (R₂NCOO⁻), which can compete with the reaction between CO₂ and peroxynitrite, thereby inhibiting nitration and nitrosation. researchgate.netnih.govacs.org The concentration of CO₂ is a critical factor in determining whether it acts as a catalyst or an inhibitor for these side reactions. nih.gov

| Reaction Condition | Effect on N-Hydroxylation | Proposed Mechanism |

| Absence of CO₂ | Predominant reaction pathway | Nonradical, two-electron oxidation by ONOOH |

| Presence of CO₂ | Inhibition of hydroxylation | Formation of ONOOCO₂⁻ adduct consumes peroxynitrite |

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of N,N-dicyclohexylhydroxylamine is expected to show a set of signals corresponding to the protons on the two cyclohexyl rings and the single proton of the N-hydroxy group. Due to the complexity of the overlapping signals from the cyclohexyl methylene (B1212753) (CH₂) groups, the spectrum would feature broad multiplets in the aliphatic region.

The key expected signals are:

Hydroxyl Proton (-OH): A broad singlet is anticipated for the hydroxyl proton. Its chemical shift would be highly dependent on solvent, concentration, and temperature, but it typically appears in a wide range (δ 4-8 ppm).

Alpha-Protons (-CH-N-): The two methine protons attached to the carbons directly bonded to the nitrogen atom (C1 and C1') are expected to be the most downfield of the aliphatic signals due to the electron-withdrawing effect of the nitrogen and oxygen atoms. These would likely appear as a complex multiplet around δ 2.8-3.5 ppm.

Cyclohexyl Protons (-CH₂-): The remaining 20 protons of the two cyclohexyl rings would produce a series of complex, overlapping multiplets in the upfield region, typically between δ 1.0 and 2.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for Cyclohexanamine, N-cyclohexyl-N-hydroxy-

| Predicted Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

| 1.0 - 2.0 | Multiplet (m) | 20H | Cyclohexyl CH₂ |

| 2.8 - 3.5 | Multiplet (m) | 2H | N-CH (alpha-protons) |

| 4.0 - 8.0 | Broad Singlet (br s) | 1H | N-OH |

Note: Predicted values are based on the analysis of similar structures and general chemical shift principles.

The ¹³C NMR spectrum provides a definitive confirmation of the carbon skeleton. For the symmetric N,N-dicyclohexylhydroxylamine molecule, four distinct carbon signals are expected, assuming the two cyclohexyl rings are chemically equivalent.

The expected signals are:

Alpha-Carbons (C1, C1'): The carbon atoms directly attached to the nitrogen would be the most deshielded and appear furthest downfield, likely in the range of δ 60-70 ppm.

Beta, Gamma, and Delta Carbons (C2/C6, C3/C5, C4): The other carbons of the cyclohexyl rings would appear as three distinct signals in the upfield aliphatic region, typically between δ 25 and 35 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for Cyclohexanamine, N-cyclohexyl-N-hydroxy-

| Predicted Chemical Shift (δ ppm) | Carbon Atom Assignment |

| 25 - 27 | C-4 |

| 27 - 30 | C-3, C-5 |

| 30 - 35 | C-2, C-6 |

| 60 - 70 | C-1 (alpha-carbon) |

Note: Predicted values are based on the analysis of similar structures and general chemical shift principles.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information based on fragmentation patterns. The molecular formula for Cyclohexanamine, N-cyclohexyl-N-hydroxy- is C₁₂H₂₃NO, which corresponds to a molecular weight of 197.32 g/mol . chemicalbook.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 197. Key fragmentation pathways would likely involve the loss of the hydroxyl group (-OH, 17 amu), the loss of a cyclohexyl ring (C₆H₁₁, 83 amu), or cleavage of the N-O bond. This would lead to significant fragment ions that could be used to piece together the structure.

Table 3: Predicted Mass Spectrometry Data for Cyclohexanamine, N-cyclohexyl-N-hydroxy-

| m/z Value | Possible Fragment |

| 197 | [C₁₂H₂₃NO]⁺ (Molecular Ion) |

| 180 | [M - OH]⁺ |

| 114 | [M - C₆H₁₁]⁺ |

| 99 | [C₆H₁₁NH]⁺ |

| 83 | [C₆H₁₁]⁺ |

Note: These are plausible fragmentation patterns and would require experimental verification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of N,N-dicyclohexylhydroxylamine would be characterized by several key absorption bands.

The most diagnostic absorptions would be:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (O-H) group. The broadness is due to hydrogen bonding.

C-H Stretch: Strong, sharp peaks between 2850 and 3000 cm⁻¹ resulting from the C-H stretching vibrations of the cyclohexyl rings' sp³-hybridized carbons.

N-O Stretch: A medium intensity band is expected in the 900-1000 cm⁻¹ region, characteristic of the N-O single bond stretch.

C-N Stretch: An absorption in the 1000-1250 cm⁻¹ range corresponding to the C-N bond stretching vibration.

Table 4: Predicted IR Absorption Bands for Cyclohexanamine, N-cyclohexyl-N-hydroxy-

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3600 (broad) | O-H Stretch | Hydroxyl (-OH) |

| 2850 - 3000 (strong) | C-H Stretch | Cyclohexyl (sp³ C-H) |

| 1000 - 1250 (medium) | C-N Stretch | Aliphatic Amine |

| 900 - 1000 (medium) | N-O Stretch | Hydroxylamine (B1172632) |

X-ray Crystallography for Solid-State Structure Determination (based on related N-cyclohexyl compounds)

X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in the solid state. rsc.org While a specific crystal structure for N,N-dicyclohexylhydroxylamine is not publicly documented, insights can be drawn from related N-cyclohexyl compounds.

Theoretical and Computational Chemistry

Quantum Mechanical Studies

Quantum mechanical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into electronic structure, reactivity, and stability.

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. Information regarding the distribution of electron density, molecular orbitals, and electrostatic potential of Cyclohexanamine, N-cyclohexyl-N-hydroxy- would typically be determined using DFT calculations. However, no published studies containing specific DFT analysis of this compound were found.

Frontier Molecular Orbital (FMO) Analysis

FMO theory uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular properties. A search for FMO analysis specific to Cyclohexanamine, N-cyclohexyl-N-hydroxy- did not yield any results.

High-Level Composite Quantum Chemical Calculations for Thermochemical Properties

High-level composite methods, such as the Complete Basis Set (CBS) models, are employed to accurately calculate thermochemical properties like enthalpy of formation, entropy, and heat capacity. These calculations are crucial for understanding the thermodynamic stability of a compound. No studies applying these methods to determine the thermochemical properties of Cyclohexanamine, N-cyclohexyl-N-hydroxy- were identified.

Mechanistic Pathway Elucidation

Computational chemistry is a powerful tool for mapping out potential reaction pathways and understanding the mechanisms of chemical transformations.

Transition State Analysis

The identification and characterization of transition states are paramount for understanding reaction kinetics. Computational analysis provides the structure and energy of these transient species, offering insight into the activation energy of a reaction. No specific transition state analyses for reactions involving Cyclohexanamine, N-cyclohexyl-N-hydroxy- have been published.

Applications and Roles in Organic Synthesis and Catalysis

Intermediates in Complex Molecule Synthesis

Hydroxylamines are valued for their utility in the construction of complex organic molecules. Their reactivity allows for the formation of crucial nitrogen-containing functionalities.

Hydroxylamines derived from secondary amines are recognized for their broad utility in organic synthesis. nih.gov However, a relatively small number of these compounds are commercially available, which drives the need for direct, efficient, and selective synthesis methods. nih.gov One such method involves the direct oxidation of secondary amines to produce N,N-dialkylhydroxylamines. nih.gov

The application of these hydroxylamine (B1172632) derivatives is evident in their use as aminating reagents. For instance, various secondary anilines have been synthesized in excellent yields from hydroxylamine derivatives, demonstrating their role as effective intermediates in forming new nitrogen-containing compounds. researchgate.net This highlights their value in molecular editing strategies for creating bioactive molecules and modifying drug skeletons. researchgate.net

Catalytic Applications (as Hydroxylamine or its Nitroxide form)

The N-OH group of N,N-dicyclohexylhydroxylamine and similar structures is redox-active, making these compounds and their corresponding nitroxide radicals valuable in catalytic applications, particularly in oxidation reactions.

Hydroxylamines can function as N,O-ligands, which are capable of forming complexes with metal ions for catalytic purposes. Crown-hydroxylamines, for example, form air-stable complexes with transition metals such as Cu(II), Ni(II), Mn(II), and Zn(II). nih.gov These copper complexes have demonstrated catalytic activity in dioxygen activation for aerobic oxidation reactions, a task where corresponding complexes with macrocyclic polyamines show little to no activity. nih.gov

The catalytic process often involves the nitroxyl (B88944) radical form, which results from the oxidation of the hydroxylamine. nih.gov These nitroxyl radicals, often used in conjunction with d-metals, serve as effective catalysts for the selective aerobic oxidation of alcohols and other organic compounds. nih.govqub.ac.uk The combination of copper complexes with nitroxyl radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), derived from a cyclic hydroxylamine, is a well-studied system for aerobic alcohol oxidation. qub.ac.uk

The N-OH unit within a ligand structure can play a direct role in catalysis through intramolecular assistance. In certain crown-hydroxylamine complexes, it is proposed that the N-OH group can intramolecularly assist in the oxidation of a substrate, thereby enhancing the catalytic activity. nih.gov This concept of intramolecular catalysis involves the acceleration of a reaction at one site of a molecule by a functional group located within the same molecule. nih.gov

Control experiments with certain metal complexes have confirmed that the hydroxylamine function is crucial for catalytic turnover. concordia.caconcordia.ca This suggests a mechanism where the N-OH group is not merely a spectator ligand but an active participant in the catalytic cycle. concordia.caconcordia.ca This intramolecular catalytic transfer of hydrogen atoms can dramatically lower the activation barrier for a reaction compared to an uncatalyzed pathway. nih.gov

The involvement of metal-hydroxylamine and the related metal-nitroxide complexes in catalytic cycles is an area of active research. Well-defined examples of these complexes have been successfully isolated and structurally characterized, providing insight into their roles in catalysis. nih.gov In these catalytic systems, deprotonated hydroxylamine ligands can also serve to stabilize higher oxidation states of d-metals. nih.gov

Studies on salen-type metal complexes incorporating a hydroxylamine function have shown that these unique complexes can be synthesized and characterized without the hydroxylamine disproportionating, which is a common challenge. concordia.caconcordia.ca Furthermore, hydroxylamine has been shown to accelerate the catalytic cycles of metal ions in other systems. For instance, it can enhance the cycle of Fe(III)/Fe(II) and Cu(II)/Cu(I) in advanced oxidation processes, thereby improving the degradation of organic pollutants. iwaponline.com The catalytic disproportionation of hydroxylamine itself has also been studied with iron complexes, revealing the formation of various nitrogen species and highlighting the complex reactivity of these systems. acs.org

Future Research Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and selective synthetic routes to N,N-dicyclohexylhydroxylamine is a primary area for future research. While general methods for the synthesis of N,N-dialkylhydroxylamines are known, optimizing these for a sterically demanding substrate like dicyclohexylamine (B1670486) presents a unique challenge. researchgate.netorganic-chemistry.org

One of the most promising approaches is the direct oxidation of the corresponding secondary amine, dicyclohexylamine. chemrxiv.org Future research could focus on developing catalytic oxidation systems that are both efficient and selective, minimizing over-oxidation to nitrones or other byproducts. A variety of oxidizing agents and catalytic systems could be explored, as outlined in the table below.

| Oxidizing Agent | Catalyst System | Potential Advantages | Key Research Focus |

| Hydrogen Peroxide (H₂O₂) | Metal-based catalysts (e.g., Titanium, Rhenium) | Environmentally benign, atom-economical | Catalyst design for high selectivity with sterically hindered amines |

| Urea-Hydrogen Peroxide (UHP) | Additives like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroacetone (B58046) | Mild reaction conditions, controlled stoichiometry | Optimization of reaction conditions and additive screening for improved yields |

| OXONE® (Potassium peroxymonosulfate) | Supported on solid surfaces (e.g., silica (B1680970) gel, alumina) | Heterogeneous catalysis, ease of product separation | Investigating the effect of support material on reaction efficiency and selectivity |

Another potential synthetic avenue involves the reaction of organometallic reagents with nitro compounds. Specifically, the reaction of cyclohexylmagnesium bromide with nitrocyclohexane (B1678964) could theoretically yield N,N-dicyclohexylhydroxylamine. This pathway, while less common for hydroxylamine (B1172632) synthesis, offers a convergent approach that warrants investigation. Research in this area would need to carefully control reaction conditions to favor the desired N-alkylation over other potential side reactions.

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms involved in the formation and subsequent reactions of N,N-dicyclohexylhydroxylamine is crucial for its effective utilization. Future mechanistic studies should aim to elucidate the intricate details of these processes.

For the synthesis via oxidation of dicyclohexylamine, mechanistic studies would likely focus on identifying the key intermediates and transition states. The reaction could proceed through a single electron transfer (SET) mechanism or a direct oxygen atom transfer. Advanced techniques such as in-situ spectroscopy (e.g., NMR, IR) and kinetic studies could provide valuable data to distinguish between these pathways. Isotope labeling studies, for instance, could trace the origin of the oxygen atom in the final product.

Furthermore, the decomposition pathways of N,N-dicyclohexylhydroxylamine under various conditions (e.g., thermal, photochemical, acidic, basic) should be investigated. The steric hindrance provided by the two cyclohexyl groups may lead to unique decomposition products compared to less hindered hydroxylamines. Understanding these pathways is essential for determining the compound's stability and potential applications as a reactive intermediate.

A key area of mechanistic inquiry would be the potential for N,N-dicyclohexylhydroxylamine to undergo rearrangement reactions. For example, the Cope elimination is a well-known reaction of tertiary amine oxides that yields an alkene and a hydroxylamine. Investigating the reverse reaction, a Cope-type hydroamination, could reveal pathways for the formation of this compound or its participation in subsequent transformations. organic-chemistry.org

Development of New Catalytic Systems and Applications

The unique electronic and steric properties of N,N-dicyclohexylhydroxylamine suggest its potential as a component in novel catalytic systems. Future research should explore its utility as a ligand, a catalyst, or a precursor to catalytically active species.

As a ligand, the oxygen and nitrogen atoms of N,N-dicyclohexylhydroxylamine could coordinate to a metal center, forming a stable complex. The bulky cyclohexyl groups would create a specific steric environment around the metal, which could influence the selectivity of catalytic reactions. For instance, such complexes could be investigated as catalysts in cross-coupling reactions, hydrogenations, or oxidations, where steric control is paramount for achieving high chemo-, regio-, and stereoselectivity.

N,N-dicyclohexylhydroxylamine itself, or its derivatives, could also function as an organocatalyst. scispace.com The hydroxylamine moiety can participate in hydrogen bonding and other non-covalent interactions, potentially activating substrates in a catalytic cycle. The development of organocatalytic systems based on this scaffold could offer a metal-free alternative for various organic transformations.

Furthermore, N,N-dicyclohexylhydroxylamine could serve as a precursor to nitroxide radicals through controlled oxidation. Sterically hindered nitroxide radicals are valuable as catalysts in selective oxidation reactions and as spin labels in materials science and biochemistry. The development of a reliable method to generate the corresponding dicyclohexylnitroxide radical would open up a new class of reagents with potentially unique reactivity and stability.

Computational Design and Prediction of Reactivity Profiles

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, guiding experimental efforts. Future research on N,N-dicyclohexylhydroxylamine would greatly benefit from in-silico studies.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and vibrational frequencies. mdpi.com These calculations can provide insights into the bond dissociation energies of the N-O and O-H bonds, which are crucial for understanding its stability and potential to act as a radical initiator or hydrogen atom donor.

Computational modeling can also be used to explore the potential energy surfaces of proposed reaction mechanisms for both the synthesis and subsequent reactions of N,N-dicyclohexylhydroxylamine. By calculating the energies of reactants, intermediates, transition states, and products, researchers can predict the most likely reaction pathways and identify potential kinetic and thermodynamic bottlenecks.

Furthermore, computational methods can be used to design and screen potential catalytic applications. For example, the binding affinity of N,N-dicyclohexylhydroxylamine as a ligand to various metal centers can be calculated to predict the stability of the resulting complexes. Its interaction with substrates in a potential organocatalytic cycle can also be modeled to assess its catalytic potential. Such predictive modeling can significantly accelerate the discovery of new applications for this compound by prioritizing the most promising experimental avenues. protoqsar.com

Q & A

Basic: What synthetic routes are recommended for preparing N-cyclohexyl-N-hydroxy-cyclohexanamine?

Methodological Answer:

The synthesis of N-cyclohexyl-N-hydroxy-cyclohexanamine can be adapted from protocols for analogous hydroxylamine derivatives. A two-step approach is commonly employed:

Acylation : React cyclohexanecarbonyl chloride (prepared via thionyl chloride treatment of cyclohexanecarboxylic acid) with hydroxylamine to form the hydroxylamide intermediate .

Reductive Amination : Use cyclohexylamine and a reducing agent (e.g., sodium cyanoborohydride) in a polar aprotic solvent (e.g., DMF) under inert atmosphere to introduce the N-cyclohexyl group.

Critical Parameters :

- Maintain anhydrous conditions to prevent hydrolysis.

- Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) .

Basic: Which spectroscopic techniques are effective for characterizing N-cyclohexyl-N-hydroxy-cyclohexanamine?

Methodological Answer:

- FT-IR : Identify the hydroxylamine (-NH-O-) stretch at 3200–3500 cm⁻¹ and N-H bending at 1600–1650 cm⁻¹. Cyclohexyl C-H stretches appear at 2800–3000 cm⁻¹ .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks. High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₂H₂₃N₂O⁺, expected m/z 211.1805) .

- NMR : ¹H NMR in CDCl₃ reveals cyclohexyl protons as multiplet δ 1.2–2.1 ppm. The hydroxylamine proton appears as a broad singlet δ 5.5–6.0 ppm (exchange with D₂O confirms assignment) .

Advanced: How can computational methods predict the solvent-dependent reactivity of N-cyclohexyl-N-hydroxy-cyclohexanamine?

Methodological Answer:

- Quantum Chemical Calculations : Perform DFT (e.g., B3LYP/6-31G*) to model solvation effects. Polar solvents (e.g., water) stabilize zwitterionic forms, while nonpolar solvents favor neutral species .

- QSPR Models : Train neural networks on datasets of similar amines to predict logP, solubility, and nucleophilicity. Use Gaussian or ORCA software for simulations .

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates in varying solvents) .

Advanced: How to resolve contradictions in NMR data for N-cyclohexyl-N-hydroxy-cyclohexanamine?

Methodological Answer:

Contradictions often arise from tautomerism or solvent interactions:

- Deuterated Solvents : Use DMSO-d₆ to stabilize hydroxylamine protons and reduce line broadening. Compare with CDCl₃ to assess hydrogen bonding .

- Variable Temperature (VT-NMR) : Cool to −40°C to slow exchange processes, resolving split peaks for N-H and O-H groups .

- 2D NMR (HSQC, HMBC) : Assign coupling patterns and confirm connectivity between cyclohexyl and hydroxylamine moieties .

Basic: What safety precautions are critical when handling N-cyclohexyl-N-hydroxy-cyclohexanamine?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures .

- Incompatibilities : Avoid strong acids/oxidizers (risk of exothermic decomposition). Store at −20°C under nitrogen to prevent oxidation .

- Spill Management : Absorb with diatomaceous earth, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: What strategies optimize yield in nucleophilic substitutions involving N-cyclohexyl-N-hydroxy-cyclohexanamine?

Methodological Answer:

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilicity. Conduct a Design of Experiments (DoE) to balance dielectric constant and boiling point .

- Byproduct Analysis : Employ HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to quantify impurities. Adjust stoichiometry (1.2:1 amine:electrophile) to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.